JTE 907

Description

Overview of the Endocannabinoid System (ECS) and Cannabinoid Receptor Subtypes

The endocannabinoid system (ECS) is a complex cell-signaling network found in vertebrates, playing a crucial role in regulating various physiological processes nih.govnih.gov. It comprises endocannabinoids (endogenous ligands), cannabinoid receptors, and enzymes responsible for their synthesis and metabolism nih.govfrontiersin.org. The two primary cannabinoid receptor subtypes are cannabinoid receptor type 1 (CB1) and cannabinoid receptor type 2 (CB2), both belonging to the G protein-coupled receptor (GPCR) superfamily wikipedia.orgfrontiersin.orgnih.govnih.gov.

The CB1 receptor is one of the most abundant GPCRs in the central nervous system (CNS), with high expression levels in regions such as the neocortex, hippocampus, basal ganglia, cerebellum, and brainstem wikipedia.orgfrontiersin.orgwikipedia.orgresearchgate.net. It is predominantly located on presynaptic terminals of neurons, where it modulates neurotransmitter release frontiersin.orgwikipedia.orgresearchgate.netplos.org. CB1 receptors are also found in peripheral tissues, including the lungs, liver, kidneys, and certain immune cells, though at lower levels than in the CNS wikipedia.orgnih.govfrontiersin.org.

In contrast, the CB2 receptor was historically considered the "peripheral" cannabinoid receptor due to its prolific expression in immune tissues like the spleen, thymus, macrophages, and leukocytes wikipedia.orgfrontiersin.orgnih.gov. However, more recent research has challenged this strict dichotomy, revealing functional CB2 receptors in various brain regions, including the hippocampus, cortex, and dopaminergic circuits, primarily associated with microglia and inflammation nih.govwikipedia.orgfrontiersin.orgfrontiersin.org. Both CB1 and CB2 receptors are typically coupled to Gαi/o signaling pathways, leading to the suppression of cyclic adenosine (B11128) monophosphate (cAMP) accumulation frontiersin.orgnih.govfrontiersin.org.

Historical Context of Synthetic Cannabinoid Ligand Development for Research

The discovery of cannabinoid receptors in the brain in the 1980s, initially designated as CB1, and the subsequent identification and cloning of its DNA sequence in 1990, marked a significant turning point in cannabinoid research wikipedia.org. This was followed by the discovery of the CB2 receptor in 1993 frontiersin.orgwikipedia.org. These discoveries paved the way for the identification of endogenous ligands, such as anandamide (B1667382) (AEA) and 2-arachidonoylglycerol (B1664049) (2-AG), which interact with these receptors frontiersin.orgwikipedia.orgnih.gov.

The complex pharmacology of naturally occurring cannabinoids, which often exhibit activity at both CB1 and CB2 receptors, spurred the development of synthetic cannabinoid ligands frontiersin.org. These synthetic compounds were crucial for dissecting the roles of individual cannabinoid receptor subtypes and understanding their distinct physiological functions frontiersin.orgacs.org. Early synthetic agonists like CP 55,940 and WIN 55,212-2 were developed, demonstrating high affinity for both CB1 and CB2 receptors, but their lack of selectivity limited their utility in isolating the effects of each receptor subtype frontiersin.orgtocris.comwindows.net. The continuous development of small molecule probes capable of selectively recognizing cannabinoid receptors has been a key focus in this field, complementing and, in some cases, overcoming the limitations of available antibodies frontiersin.orgacs.orgunimi.it.

Rationale for Investigating Selective Cannabinoid Receptor Modulators for Basic Science

The investigation of selective cannabinoid receptor modulators is paramount for basic science due to the distinct and often opposing roles of CB1 and CB2 receptors. While CB1 receptors are primarily responsible for the psychotropic effects associated with cannabis consumption, CB2 receptors are largely involved in immune and inflammatory responses and are generally devoid of psychotropic effects nih.govwikipedia.orgfrontiersin.org. Therefore, selective modulation of CB2 receptors offers a promising avenue for therapeutic interventions without the undesirable central nervous system (CNS)-mediated side effects nih.gov.

Selective ligands allow researchers to precisely probe the specific functions of each receptor subtype in various physiological and pathological conditions. For instance, understanding the role of CB2 receptors in neuroinflammation, pain, and autoimmune disorders necessitates tools that can selectively activate or inhibit CB2 without affecting CB1 nih.govacs.org. This selectivity is critical for elucidating the intricate signaling pathways and downstream effects mediated by each receptor, thereby advancing our understanding of the ECS and its potential as a therapeutic target frontiersin.orgfrontiersin.org. The development of such probes helps in identifying the mechanisms through which cannabinoids mediate changes in neurotransmission and behavior, which is challenging with non-selective compounds frontiersin.org.

Introduction to JTE 907 as a Research Probe in Cannabinoid Receptor Studies

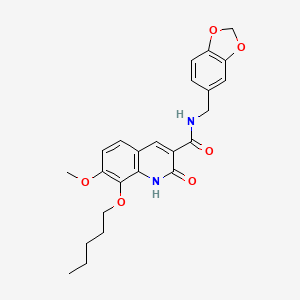

This compound, chemically known as N-(benzo frontiersin.orgresearchgate.netdioxol-5-ylmethyl)-7-methoxy-2-oxo-8-pentyloxy-1,2-dihydroquinoline-3-carboxamide, is a synthetic chemical compound that has emerged as a valuable research probe in cannabinoid receptor studies researchgate.netnih.govtocris.comwikipedia.org. It is characterized as a highly selective cannabinoid CB2 receptor inverse agonist researchgate.nettocris.comwikipedia.orgbio-techne.combiocrick.comcaymanchem.comrndsystems.comncats.io. This selectivity is crucial for distinguishing CB2-mediated effects from those mediated by the more widely distributed CB1 receptor.

This compound binds with high affinity to CB2 receptors across different species, including human, mouse, and rat, while exhibiting substantially weaker affinity for CB1 receptors researchgate.netnih.govtocris.combio-techne.combiocrick.comcaymanchem.comrndsystems.com. This marked selectivity makes this compound an important tool for dissecting CB2-mediated pathways without confounding CB1 activation vulcanchem.com. Its inverse agonist activity means it increases forskolin-stimulated cAMP production in cells expressing CB2 receptors, which is in contrast to conventional agonists that reduce cAMP levels researchgate.netnih.govcaymanchem.comncats.iovulcanchem.com. This action reflects its ability to suppress constitutive CB2 activity by stabilizing the receptor's inactive state vulcanchem.com.

The detailed binding affinities and selectivity ratios of this compound are summarized in the table below:

Table 1: Binding Affinities (Ki) and Selectivity Ratios of this compound for CB2 and CB1 Receptors researchgate.netnih.govtocris.combio-techne.combiocrick.comcaymanchem.comrndsystems.com

| Receptor Species | CB2 Ki (nM) | CB1 Ki (nM) | Selectivity Ratio (CB1/CB2) |

| Human | 35.9 | 2370 caymanchem.com | 66 researchgate.netnih.govcaymanchem.com |

| Mouse | 1.55 | - | 684 researchgate.netnih.gov |

| Rat | 0.38 | - | 2760 researchgate.netnih.gov |

Note: A higher selectivity ratio indicates greater selectivity for CB2 over CB1.

Research findings have demonstrated this compound's utility in various in vivo and in vitro studies. For example, it has been shown to produce anti-inflammatory effects, inhibiting carrageenan-induced mouse paw edema in a dose-dependent manner researchgate.netnih.govtocris.combio-techne.combiocrick.comcaymanchem.comrndsystems.com. It also suppresses spontaneous itch-associated responses in mouse models of atopic dermatitis biocrick.comcaymanchem.comncats.ionih.gov. These effects are attributed to its CB2-mediated modulation of immune cell activity vulcanchem.com. While primarily acting as a CB2 inverse agonist, some studies have noted potential CB2-independent effects, such as stimulating insulin (B600854) secretion in islets, which warrants consideration in interpreting research data nih.govvulcanchem.com. Despite these potential off-target effects, this compound remains a crucial and widely utilized research probe for investigating the physiological and pathological roles of the CB2 receptor.

Structure

3D Structure

Properties

IUPAC Name |

N-(1,3-benzodioxol-5-ylmethyl)-7-methoxy-2-oxo-8-pentoxy-1H-quinoline-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H26N2O6/c1-3-4-5-10-30-22-19(29-2)9-7-16-12-17(24(28)26-21(16)22)23(27)25-13-15-6-8-18-20(11-15)32-14-31-18/h6-9,11-12H,3-5,10,13-14H2,1-2H3,(H,25,27)(H,26,28) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GRAJFFFXJYFVOC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCOC1=C(C=CC2=C1NC(=O)C(=C2)C(=O)NCC3=CC4=C(C=C3)OCO4)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H26N2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001010010 | |

| Record name | JTE-907 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001010010 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

438.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

282089-49-0 | |

| Record name | N-(1,3-Benzodioxol-5-ylmethyl)-1,2-dihydro-7-methoxy-2-oxo-8-(pentyloxy)-3-quinolinecarboxamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=282089-49-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | JTE-907 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0282089490 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | JTE-907 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001010010 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | JTE-907 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | JTE-907 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DAV3Q7SNOL | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Pharmacological Characterization of Jte 907

Ligand Binding Profile and Receptor Selectivity

JTE 907 exhibits a notable binding profile, demonstrating high affinity for the cannabinoid CB2 receptor across various mammalian species while maintaining significant selectivity over the CB1 receptor.

Affinities for Cannabinoid CB2 Receptors across Mammalian Species (e.g., rat, mouse, human)

This compound binds with high affinity to CB2 receptors in different mammalian species. Its inhibition constant (Kᵢ) values for CB2 receptors are reported as 0.38 nM for rat CB2, 1.55 nM for mouse CB2, and 35.9 nM for human CB2 researchgate.nettocris.combiocrick.comnih.govbio-techne.comrndsystems.com. These values indicate a strong binding capability, with the highest affinity observed for the rat CB2 receptor.

Table 1: this compound Affinity (Kᵢ) for CB2 Receptors Across Mammalian Species

| Species | CB2 Receptor Kᵢ (nM) |

| Rat | 0.38 |

| Mouse | 1.55 |

| Human | 35.9 |

Selectivity Ratios for CB2 versus CB1 Receptors in Diverse Cellular Systems

This compound demonstrates substantial selectivity for the CB2 receptor over the CB1 receptor. The selectivity ratios for CB2 versus CB1 receptors are 2760 for rat, 684 for mouse, and 66 for human researchgate.netbiocrick.comnih.govvulcanchem.com. For human CB1 receptors, this compound's Kᵢ is 2370 nM, further highlighting its preferential binding to CB2 caymanchem.com. This high selectivity positions this compound as a valuable tool for investigating CB2-mediated pathways without confounding effects from CB1 activation vulcanchem.com.

Table 2: this compound Selectivity Ratios (CB2 vs. CB1) Across Mammalian Species

| Species | Selectivity Ratio (CB2:CB1) |

| Human | 66 |

| Mouse | 684 |

| Rat | 2760 |

Functional Modulatory Classification

This compound is functionally classified as a selective inverse agonist of the CB2 receptor, a mechanism distinct from that of full or partial agonists.

This compound as a Selective CB2 Receptor Inverse Agonist

This compound functions as a selective CB2 receptor inverse agonist researchgate.nettocris.combiocrick.comnih.govrndsystems.comcaymanchem.comncats.io. This classification is supported by its ability to increase forskolin-stimulated cyclic adenosine (B11128) monophosphate (cAMP) production in Chinese hamster ovary (CHO) cells expressing human and mouse CB2 receptors researchgate.netnih.govvulcanchem.comcaymanchem.comncats.io. This observed increase in cAMP levels indicates that this compound suppresses the constitutive activity of the CB2 receptor by stabilizing its inactive state vulcanchem.com.

Comparative Analysis of this compound's Inverse Agonist Activity versus Full/Partial Agonist Mechanisms (e.g., relative to WIN55,212-2)

The inverse agonist activity of this compound contrasts sharply with the mechanisms of full or partial agonists, such as WIN55,212-2. While this compound causes a concentration-dependent increase in forskolin-stimulated cAMP production, WIN55,212-2, a known cannabinoid receptor agonist, reduces cAMP levels researchgate.netnih.govvulcanchem.com. WIN55,212-2 is a potent agonist that typically decreases cAMP formation by activating Gᵢ/Gₒ proteins vulcanchem.comwikipedia.orgguidetopharmacology.orgwikidata.orgnih.gov. This divergent effect on cAMP signaling underscores the distinct pharmacological actions of this compound as an inverse agonist compared to traditional agonists.

Characterization of G Protein Coupling and Intracellular Signaling Cascades

The inverse agonism of this compound at CB2 receptors is primarily associated with the inhibition of constitutive Gᵢ/Gₒ protein activity, which subsequently leads to an increase in adenylate cyclase activity and a rise in intracellular cAMP levels vulcanchem.com. This mechanism highlights how this compound counteracts the basal activity of the CB2 receptor.

However, research has also revealed more complex signaling characteristics of this compound in specific cellular contexts. In isolated human and mouse islet cells, this compound was found to stimulate insulin (B600854) secretion and elevate inositol (B14025) phosphate (B84403) (IP₁) and intracellular calcium ([Ca²⁺]ᵢ) levels nih.govresearchgate.net. These effects indicate that this compound can act as a Gq-coupled agonist in islets, a mechanism that appears to be independent of its canonical CB2 or GPR55 signaling nih.govresearchgate.net. This pleiotropic signaling suggests that this compound may engage alternative targets or pathways in certain cell types, warranting careful consideration in the interpretation of its diverse biological effects vulcanchem.comnih.gov.

Modulation of Cyclic AMP Production via CB2 Receptor Engagement

This compound functions as a highly selective inverse agonist of the cannabinoid CB2 receptor. wikipedia.orgnih.govwikipedia.orgwikipedia.orguni.lutocris.comciteab.com This inverse agonism is characterized by its ability to increase the production of cyclic AMP (cAMP) in cells where the CB2 receptor exhibits constitutive activity. wikipedia.orgwikipedia.orgwikipedia.orguni.lu In Chinese hamster ovary (CHO) cells engineered to express human or mouse CB2 receptors, this compound demonstrates a concentration-dependent enhancement of forskolin-stimulated cAMP generation. wikipedia.orgwikipedia.orgwikipedia.orguni.lu This effect is in direct contrast to conventional cannabinoid agonists, such as WIN55,212-2, which typically suppress cAMP levels. wikipedia.orguni.lu The observed increase in cAMP reflects this compound's mechanism of stabilizing the CB2 receptor in its inactive state, thereby counteracting its basal constitutive activity. uni.lu The half-maximal effective concentration (EC50) for this cAMP elevation ranges from 10 to 100 nM in human and mouse CB2 models. uni.lu

Table 1: Effect of this compound on cAMP Production in CB2 Receptor-Expressing Cells

| Cell Type / Receptor | Ligand | Effect on cAMP Production | EC50 (nM) / Observation | Citation |

| CHO cells (human CB2) | This compound | Increase (inverse agonist) | 10–100 nM | wikipedia.orgwikipedia.orguni.lu |

| CHO cells (mouse CB2) | This compound | Increase (inverse agonist) | 10–100 nM | wikipedia.orgwikipedia.orguni.lu |

| CHO cells (CB2) | WIN55,212-2 (agonist) | Decrease | Not specified | wikipedia.orguni.lu |

| Human / Mouse Islets | This compound | No change | Not applicable | nih.govnih.govfishersci.at |

It is important to note that while this compound acts as a CB2 inverse agonist in recombinant cell systems, its effects on cAMP generation can differ in other cellular contexts. For instance, in isolated human and mouse pancreatic islets, this compound did not induce changes in cAMP levels, nor did it activate Gs-mediated adenylate cyclase activity. nih.govnih.govfishersci.at This suggests that in islets, this compound's actions are not mediated through its inverse agonism at the CB2 receptor. wikipedia.orgnih.gov

Evidence for Gq-coupled Agonism in Specific Cellular Contexts (e.g., pancreatic islets)

Beyond its well-documented CB2 inverse agonism, this compound exhibits distinct pharmacological actions in specific cellular environments, notably in pancreatic islets. In both human and mouse islets, this compound functions as a Gq-coupled agonist. nih.govnih.govfishersci.at This Gq-mediated signaling pathway is crucial for its ability to stimulate insulin secretion and contribute to the maintenance of β-cell mass. nih.govnih.govfishersci.at

A key finding is that these stimulatory effects of this compound in islets are independent of both CB2 and GPR55 receptor signaling. nih.govnih.govfishersci.at Studies involving islets from Gpr55+/+ and Gpr55−/− mice confirmed that this compound significantly promoted glucose-stimulated insulin secretion irrespective of GPR55 presence. nih.govnih.govfishersci.at While the Gq-coupled agonism is clearly demonstrated, the specific G protein-coupled receptor (GPCR) through which this compound exerts these effects in pancreatic islets has not yet been definitively identified. nih.gov

Table 2: Gq-coupled Agonism of this compound in Pancreatic Islets

| Cellular Context | This compound Action | Signaling Pathway | Effect on Insulin Secretion | Receptor Involvement | Citation |

| Human Pancreatic Islets | Gq-coupled agonist | Gq signaling | Stimulates insulin secretion | CB2-independent, GPR55-independent | nih.govnih.govfishersci.at |

| Mouse Pancreatic Islets (Gpr55+/+) | Gq-coupled agonist | Gq signaling | Stimulates insulin secretion | CB2-independent, GPR55-independent | nih.govnih.govfishersci.at |

| Mouse Pancreatic Islets (Gpr55−/−) | Gq-coupled agonist | Gq signaling | Stimulates insulin secretion | CB2-independent, GPR55-independent | nih.govnih.govfishersci.at |

Analysis of Inositol Phosphate (IP1) and Intracellular Calcium Elevations in Receptor-Independent Modalities

The Gq-coupled agonism of this compound in pancreatic islets is further substantiated by its impact on downstream signaling molecules, specifically inositol phosphate (IP1) and intracellular calcium ([Ca2+]i). nih.govnih.govfishersci.at In human and mouse islets, the stimulatory effects of this compound on insulin secretion are consistently accompanied by significant elevations in IP1 levels. nih.govnih.govfishersci.at IP1 is a stable metabolite of inositol 1,4,5-trisphosphate (IP3), a crucial second messenger generated by phospholipase C (PLC) activation downstream of Gq-coupled receptors. mpg.detocris.com The increase in IP1 directly indicates the activation of the Gq signaling pathway. nih.govtocris.com

Furthermore, this compound induces elevations in intracellular calcium concentrations within islet cells. nih.govnih.govfishersci.at Single-cell microfluorimetry measurements using Fura-2, a calcium indicator, demonstrated that 10 µM this compound effectively increased [Ca2+]i in islet cells from both Gpr55+/+ and Gpr55−/− mice, even at a high glucose concentration of 20 mM. nih.gov These findings align with the observed increases in IP1, as IP3 is known to bind to receptors on the endoplasmic reticulum, triggering the release of stored calcium into the cytosol. mpg.de Crucially, these elevations in IP1 and intracellular calcium, like the insulinotropic effects, occur in receptor-independent modalities within the islets, meaning they are not mediated by CB2 or GPR55 receptors. nih.govnih.govfishersci.at

Table 3: Effects of this compound on IP1 and Intracellular Calcium in Islets

| Cellular Context | This compound Concentration | Effect on IP1 Levels | Effect on Intracellular Calcium ([Ca2+]i) | Citation |

| Human Pancreatic Islets | 10 µM | Significantly increased | Significant elevations | nih.govnih.govfishersci.at |

| Mouse Pancreatic Islets (Gpr55+/+) | 10 µM | Significantly increased | Elevated | nih.govnih.govfishersci.at |

| Mouse Pancreatic Islets (Gpr55−/−) | 10 µM | Significantly increased | Elevated | nih.govnih.govfishersci.at |

| Positive Control (Carbachol) | 500 µM | Significantly increased | Not specified | nih.gov |

Cellular and Molecular Mechanisms of Jte 907 Action

Impact on Immune Cell Lineage Differentiation

JTE 907 exerts significant effects on the differentiation of immune cells, primarily by promoting the development of regulatory T cells (Tregs) and influencing key signaling pathways.

Induction of Regulatory T Cell (Treg) Phenotype from Naïve T Lymphocytes

This compound, acting as a selective inverse agonist of the CB2 receptor, has been shown to induce the differentiation of naïve CD4+ T lymphocytes (Th0 cells) into a regulatory T cell (Treg) phenotype. This induction is characterized by the expression of specific markers, including FoxP3, transforming growth factor-beta (TGF-β), and interleukin-10 (IL-10) researchgate.netnih.gov. In in vitro studies using mouse splenic CD4+ T cells, this compound promoted Treg differentiation at a concentration of 100 nM caymanchem.com. Furthermore, in vivo studies in a mouse model of dinitrobenzene sulfonic acid (DNBS)-induced colitis demonstrated that this compound treatment led to an increase in the number of CD4+CD25+FoxP3+ cells within the lamina propria researchgate.netnih.gov.

Table 1: Key Markers of this compound-Induced Treg Phenotype

| Marker | Role in Treg Differentiation/Function |

| FoxP3 | Master transcription factor for Treg development and function researchgate.netnih.gov |

| TGF-β | Immunosuppressive cytokine, involved in Treg induction researchgate.netnih.gov |

| IL-10 | Anti-inflammatory cytokine, characteristic of Tregs researchgate.netnih.gov |

| CD4 | T-cell co-receptor, expressed by helper T cells including Tregs researchgate.netnih.gov |

| CD25 | Alpha chain of the IL-2 receptor, expressed at high levels on Tregs researchgate.netnih.gov |

Mediating Signaling Pathways in T Cell Differentiation (e.g., p38 phosphorylation, STAT5A activation)

The pro-Treg effects of this compound are mediated through specific intracellular signaling pathways. Research indicates that p38 phosphorylation and STAT5A activation are crucial signaling events triggered by this compound via the CB2 receptor in Th0 lymphocytes researchgate.netnih.gov. Signal Transducers and Activators of Transcription 5 (STAT5), comprising STAT5A and STAT5B, are indispensable for the development and maintenance of regulatory T cells nih.gov. Upon phosphorylation, STAT5 (pSTAT5) translocates to the nucleus, where it regulates the transcription of target genes, notably including the IL-2 receptor α (CD25), which is vital for Treg function nih.govfrontiersin.org. STAT5A/B directly regulate the expression of both FoxP3 and CD25, thereby promoting Treg development nih.gov.

Table 2: Signaling Pathways Mediated by this compound in T Cell Differentiation

| Pathway Component | Effect of this compound | Role in T Cell Differentiation |

| p38 phosphorylation | Activated | Associated with suppressive activity and Treg differentiation researchgate.netnih.gov |

| STAT5A activation | Activated | Critical for Treg development, maintenance, and expression of FoxP3 and CD25 researchgate.netnih.govnih.gov |

| CB2 receptor | Activated (inverse agonist) | Mediates signaling pathway in Th0 lymphocytes researchgate.netnih.gov |

Effects on Other T-cell Subtypes (e.g., Th1, Th2, Th9, Th17)

While this compound demonstrates a clear capacity to induce Treg differentiation, studies have shown that it does not significantly affect the development of other T-cell subtypes, including T helper 1 (Th1), T helper 2 (Th2), T helper 9 (Th9), or T helper 17 (Th17) cells researchgate.net. Th1 cells are typically characterized by the production of interferon-gamma (IFN-γ), Th2 cells by cytokines such as IL-2, IL-4, IL-6, and IL-10, and Th17 cells by interleukin-17 (IL-17) mdpi.comnih.govnih.gov. The selective impact of this compound on Treg differentiation, without broadly affecting other T helper lineages, underscores its specific immunomodulatory potential.

Modulation of Beta-Cell Function and Viability

This compound also exhibits direct effects on pancreatic beta-cells, influencing both insulin (B600854) secretion and cell survival.

Mechanisms Underlying Insulin Secretion Stimulation in Islet Cells

This compound has been found to significantly stimulate insulin secretion from isolated human and mouse pancreatic islets nih.govresearchgate.netnih.gov. This stimulatory effect is observed even in islets from Gpr55-/- mice, indicating that its action on insulin secretion is independent of GPR55 activation nih.govresearchgate.net. The mechanisms underlying this stimulation involve significant elevations of inositol (B14025) phosphate (B84403) 1 (IP1) and intracellular calcium ([Ca2+]i) nih.govresearchgate.netnih.gov. Notably, these effects occur without any observed changes in cyclic AMP (cAMP) generation nih.govresearchgate.netnih.gov. These findings suggest that this compound functions as a Gq-coupled agonist in islet cells to promote insulin secretion nih.govresearchgate.netnih.gov.

Table 3: Mechanisms of Insulin Secretion Stimulation by this compound in Islet Cells

| Mechanism/Parameter | Effect of this compound |

| Insulin secretion | Significantly stimulated nih.govresearchgate.netnih.gov |

| IP1 elevation | Significant increase nih.govresearchgate.netnih.gov |

| Intracellular Calcium ([Ca2+]i) | Significant elevation nih.govresearchgate.netnih.gov |

| cAMP generation | No change nih.govresearchgate.netnih.gov |

| Gq-coupling | Acts as a Gq-coupled agonist nih.govresearchgate.netnih.gov |

| GPR55 dependency | Independent nih.govresearchgate.net |

Anti-Apoptotic Effects in Pancreatic Islets (e.g., cytokine-induced apoptosis)

Beyond its insulinotropic effects, this compound also demonstrates direct anti-apoptotic properties in pancreatic islets. It significantly reduces cytokine-induced apoptosis in both human and mouse islets nih.govresearchgate.netnih.gov. Specifically, a concentration of 10 µM this compound was shown to significantly decrease apoptosis stimulated by cytokines in human islets nih.gov. This protective effect extends to islets isolated from Gpr55+/+ mice, suggesting a broad anti-apoptotic action nih.gov. Furthermore, this compound has been observed to promote the proliferation of human beta-cells, contributing to the maintenance of beta-cell mass nih.govresearchgate.netnih.gov.

Table 4: Anti-Apoptotic Effects of this compound on Pancreatic Islets

| Effect | Observation | Concentration/Context |

| Reduction of cytokine-induced apoptosis | Significant decrease in human and mouse islets nih.govresearchgate.netnih.gov | 10 µM this compound in human islets nih.gov |

| Promotion of β-cell proliferation | Observed in human β-cells nih.govresearchgate.netnih.gov | - |

Investigation of GPR55-Independent Effects in Islet Physiology

Despite being a putative CB2 antagonist/inverse agonist, this compound's stimulatory effects on insulin secretion and beta-cell mass maintenance in islets occur in a GPR55-independent fashion. nih.govmdpi.comresearchgate.net Studies using islets from both Gpr55+/+ and Gpr55−/− mice confirmed that this compound significantly stimulated insulin secretion from isolated human and mouse islets. nih.govmdpi.comnih.gov These stimulatory effects were accompanied by significant elevations of inositol phosphate (IP1) and intracellular calcium ([Ca2+]i), but no changes were observed in cAMP generation. nih.govmdpi.comnih.gov This indicates that this compound acts as a Gq-coupled agonist in islets, rather than through Gs or Gi signaling pathways. nih.govmdpi.comresearchgate.net

Effects on Inflammatory and Angiogenic Gene Expression in Adipocytes

This compound significantly modulates the expression of inflammatory and angiogenic markers in human adipocytes, highlighting its potential involvement in metabolic disorders characterized by adipose tissue inflammation.

Upregulation of Key Inflammatory Markers (e.g., IL-6, MCP-1, IL-1β)

In differentiated human adipocytes treated at day 14 post-differentiation, 10 µM this compound upregulated the expression of key inflammatory markers, including Interleukin-6 (IL-6), Monocyte Chemoattractant Protein-1 (MCP-1), and Interleukin-1 beta (IL-1β), after 20 hours of treatment. unav.edunih.govbiocrick.com Specifically, the highest dose (10 µM) increased IL-6, MCP-1, and IL-1β mRNA levels by 41-, 7-, and 6-fold, respectively. nih.gov An ELISA array further demonstrated a 2.6-fold increase in IL-6 protein release. unav.edunih.govbiocrick.com No significant effects were observed after 4 hours of treatment. unav.edunih.gov

Table 1: Upregulation of Inflammatory Markers in Human Adipocytes by this compound (10 µM, 20h treatment)

| Inflammatory Marker | mRNA Fold Increase (vs. Control) | Protein Release Increase (vs. Control) |

| IL-6 | 41-fold nih.gov | 2.6-fold unav.edunih.govbiocrick.com |

| MCP-1 | 7-fold nih.gov | Not specified |

| IL-1β | 6-fold nih.gov | Not specified |

Modulation of Angiogenic Factors (e.g., VEGF, ANGPTL4)

Concurrently with inflammatory markers, this compound also upregulated the expression of angiogenic factors, Vascular Endothelial Growth Factor (VEGF) and Angiopoietin-like 4 (ANGPTL4), in human adipocytes at 10 µM after 20 hours. unav.edunih.govbiocrick.com VEGF and ANGPTL4 mRNA levels increased by 6-fold and 3-fold, respectively. nih.gov

Table 2: Upregulation of Angiogenic Factors in Human Adipocytes by this compound (10 µM, 20h treatment)

| Angiogenic Factor | mRNA Fold Increase (vs. Control) |

| VEGF | 6-fold nih.gov |

| ANGPTL4 | 3-fold nih.gov |

Interplay with Other Receptor Systems (e.g., CB1, TRPV1) in Adipose Tissue Contexts

The effects of this compound in human adipocytes involve an interplay with other receptor systems. The upregulation of inflammatory and angiogenic markers by this compound was inhibited by AM251, a CB1 antagonist, and partially by arachidonyl serotonin, a TRPV1 and FAAH antagonist. unav.edunih.govbiocrick.com The CB2 antagonist, AM630, partially upregulated the effect of this compound. unav.edunih.govbiocrick.com Furthermore, this compound at 10 µM increased the expression of TRPV1 in adipocytes after 20 hours. unav.edunih.govbiocrick.com In preadipocytes, exposure to 10 µM this compound for 20 hours led to the downregulation of CB1, MCP-1, and IL-1β expression. unav.edunih.govbiocrick.comnih.govdovepress.com These findings suggest that CB1 and TRPV1 receptors participate in the regulation of inflammatory and angiogenic factors in human adipocytes. unav.edunih.govbiocrick.com

Neurophysiological Modulation

This compound demonstrates neurophysiological modulation, primarily through its interaction with cannabinoid CB2 receptors, which are expressed in the central nervous system (CNS) on microglia, astrocytes, and subpopulations of neurons. researchgate.netmdpi.com

In animal models, this compound exhibits anti-inflammatory and anti-pruritic effects. It suppresses spontaneous itch-associated responses and reduces cutaneous nerve activity in NC mice, a model of atopic dermatitis. caymanchem.comjst.go.jpmedchemexpress.commdpi.comnih.govphysiology.org Oral administration of this compound has been shown to improve the dermatitis score in these mice. jst.go.jp Additionally, this compound inhibits carrageenin-induced mouse paw edema dose-dependently, demonstrating its anti-inflammatory effects in vivo. nih.govunav.edunih.govcaymanchem.commdpi.comnih.govsigmaaldrich.com The anti-inflammatory action of this compound may be mediated by increasing cAMP levels as an inverse agonist through the CB2 receptor expressed on inflammatory cells. unav.edu It has also been observed to promote the differentiation of isolated mouse splenic CD4+ T cells into regulatory T cells (Tregs) and decrease disease severity in a mouse model of inflammatory bowel disease (IBD). nih.gov

Table 3: this compound Binding Affinities and Selectivity

| Receptor | Species | Ki (nM) | Selectivity Ratio (CB2 vs. CB1) |

| CB2 | Human | 35.9 nih.govrndsystems.comcaymanchem.commdpi.comnih.gov | 66 (Human CB2 vs. Human CB1) nih.govcaymanchem.comnih.gov |

| CB2 | Mouse | 1.55 nih.govrndsystems.comcaymanchem.commdpi.com | 684 (Mouse CB2 vs. Mouse CB1) nih.govcaymanchem.com |

| CB2 | Rat | 0.38 nih.govrndsystems.comcaymanchem.commdpi.com | 2760 (Rat CB2 vs. Rat CB1) nih.govcaymanchem.com |

Regulation of GABAergic Transmission in Defined Brain Regions (e.g., medial entorhinal cortex)

Research has demonstrated that this compound significantly influences GABAergic neurotransmission, particularly in specific brain regions such as the medial entorhinal cortex (mEC). wikipedia.orgciteab.comuni.luwikipedia.org The medial entorhinal cortex is a crucial area involved in memory and spatial navigation, and its neuronal activity is finely tuned by inhibitory GABAergic inputs. wikipedia.org

Studies employing electrophysiological techniques in rat models have shown that this compound, as an inverse agonist of the CB2 receptor, increases GABAergic transmission in the medial entorhinal cortex. wikipedia.orgciteab.comuni.luwikipedia.org This effect contrasts with that of CB2 receptor agonists, such as JWH133, which abolish GABAergic inhibition, and can be reversed by CB2 antagonists like AM630. wikipedia.orgciteab.com Importantly, these modulatory effects on GABAergic transmission in the mEC are specifically mediated by CB2 receptors, as they are not observed with CB1 receptor agonists. wikipedia.orgciteab.com

Further detailed analysis of miniature inhibitory postsynaptic currents (mIPSCs) has provided insights into the presynaptic locus of CB2 receptor action. These studies indicate that the effects of CB2 receptors on GABA release are restricted to action potential-dependent mechanisms, rather than action potential-independent GABA release. uni.luwikipedia.org This suggests that CB2 receptors, and thus this compound's influence, modulate the probability of neurotransmitter release from presynaptic GABAergic terminals in the mEC. uni.luwikipedia.org

Cannabinoid receptors are highly expressed in the temporal lobe, including the entorhinal cortex, where they are strategically located presynaptically at inhibitory terminals to exert powerful control over GABAergic inhibitory signaling in the central nervous system. uni.luguidetopharmacology.org

Table 1: Effects of Cannabinoid Ligands on GABAergic Transmission in Medial Entorhinal Cortex

| Compound | Receptor Target | Activity | Effect on GABAergic Transmission (mEC) | Reference |

| This compound | CB2R | Inverse Agonist | Increases | wikipedia.orgciteab.comuni.luwikipedia.org |

| JWH133 | CB2R | Agonist | Abolishes | wikipedia.orgciteab.com |

| AM630 | CB2R | Antagonist/Inverse Agonist | Reverses JWH133 effect, increases GABAergic transmission when administered alone wikipedia.orgciteab.comuni.luwikipedia.org | wikipedia.orgciteab.comuni.luwikipedia.org |

| LY320135 | CB1R | Antagonist/Inverse Agonist | Increases | uni.luguidetopharmacology.org |

Influence on Neuronal Circuitry and Synaptic Plasticity

While cannabinoid receptor type 1 (CB1R) has been extensively studied for its widespread distribution and prominent role in the central nervous system, evidence is accumulating for the neuronal expression and functional significance of CB2 receptors within CNS circuitry. uni.luwikipedia.org Traditionally, CB2R was thought to be confined primarily to glial cells and peripheral tissues. However, pharmacological evidence, including studies with this compound, supports the presence of functional CB2 receptors at central nervous system synapses. uni.luwikipedia.org

Synaptic plasticity, the ability of synapses to strengthen or weaken over time, is a fundamental mechanism underlying learning and memory. wikipedia.orgiiab.me The endocannabinoid system, encompassing both CB1 and CB2 receptors, plays a critical role in modulating neuronal activity and synaptic plasticity. wikipedia.orguni.lu

The inverse agonism of this compound at CB2 receptors inhibits constitutive G_i/o protein activity, which in turn leads to an increase in adenylate cyclase activity and subsequent cAMP accumulation. wikipedia.org This signaling cascade can profoundly influence various cellular processes that are integral to neuronal function and synaptic plasticity. For instance, alterations in the phosphorylation of proteins involved in the mammalian target of rapamycin (B549165) (mTOR) signaling pathway, such as p70S6K and AKT, have been observed in CB2 knockout mice. nih.gov These findings suggest that CB2 receptors, and by extension their modulation by compounds like this compound, can impact protein synthesis pathways crucial for synaptic neuronal plasticity and memory formation. nih.gov The emerging understanding of CB2R's presence and function at neuronal synapses highlights its potential as a target for modulating neuronal circuitry and synaptic plasticity, thereby influencing cognitive processes. uni.luwikipedia.orguni.lu

Table 2: this compound Receptor Binding Affinities

| Receptor | Species | Kᵢ (nM) | Selectivity Ratio (CB1 vs. CB2) | Reference |

| CB2 | Rat | 0.38 | 2760 | wikipedia.orgwikidoc.orgwikipedia.org |

| CB2 | Mouse | 1.55 | 684 | wikipedia.orgwikidoc.orgwikipedia.org |

| CB2 | Human | 35.9 | 66 | wikipedia.orgwikidoc.orgwikipedia.org |

Preclinical Pharmacological Applications and Disease Models of Jte 907

Explorations in Neuropsychiatric Research

The presence of CB2 receptors in brain regions associated with stress and anxiety, such as the hippocampus and amygdala, has driven research into their potential involvement in neuropsychiatric conditions explorationpub.com. Pharmacological manipulation of CB2 receptors has been explored to understand their impact on anxiety-like behaviors and depressive disorders in animal models explorationpub.comexplorationpub.com.

Modulation of Anxiety-Like Behaviors in Rodent Paradigms (e.g., elevated plus maze)

The elevated plus maze (EPM) is a widely utilized behavioral assay in neuroscience for assessing anxiety-like behavior in rodents. This test leverages the natural aversion of rodents to open and elevated spaces, as well as their exploratory tendencies in novel environments. Anxiolytic compounds typically increase the time spent and/or entries into the open arms of the maze, while anxiogenic compounds decrease these parameters conductscience.comscielo.brmeliordiscovery.com.

Research has indicated that JTE 907, acting as a CB2 receptor inverse agonist, can influence anxiety-like behaviors in rodent models. For instance, bilateral injection of this compound (25 pmol/animal) into the anterior bed nucleus of the stria terminalis in mice led to a decrease in the percentage of time spent in the open arms of the elevated plus maze caymanchem.comlabchem.com.my. This observed reduction in open arm exploration suggests an anxiogenic-like effect.

The following table summarizes key findings related to this compound's modulation of anxiety-like behaviors in the elevated plus maze:

Table 1: Effects of this compound on Anxiety-Like Behavior in the Elevated Plus Maze

| Compound | Dose (Route) | Animal Model | Behavioral Test | Observed Effect | Implication | Source |

| This compound | 25 pmol/animal (bilateral injection into anterior bed nucleus of stria terminalis) | Mice | Elevated Plus Maze | Decreased percentage of time spent in open arms | Indication of anxiety-like behavior | caymanchem.comlabchem.com.my |

Potential Implications for Depressive Disorders via CB2 Receptor Manipulation

The cannabinoid CB2 receptor has emerged as a potential therapeutic target for various psychiatric disorders, including depression explorationpub.comexplorationpub.com. Its expression in different brain cell types, including neurons, glia, and astroglia, and its interaction with systems related to stress, anxiety, and depression, highlight its significance explorationpub.comresearchgate.net.

Studies have explored the role of CB2 receptor manipulation in the context of depressive disorders. While direct evidence of this compound's effects on depressive disorders is less extensively documented than its effects on anxiety, its mechanism of action as a CB2 inverse agonist provides insights into potential implications. The administration of this compound has been shown to increase GABAergic transmission in the medial entorhinal cortex, an effect that is not observed with CB1 receptor agonists, thereby confirming the role of CB2 receptors in regulating GABAergic transmission in this brain region explorationpub.comexplorationpub.comresearchgate.netnih.gov. Modulation of GABAergic systems is a known strategy in the treatment of various neuropsychiatric conditions, including depression.

The intricate interplay between CB2 receptors and neurotransmission, particularly GABAergic modulation, suggests that compounds like this compound, by acting as CB2 inverse agonists, could influence neural circuits implicated in mood regulation. The precise nature of this influence in depressive states warrants further dedicated investigation.

Table 2: this compound's Influence on Neurotransmission via CB2 Receptor Manipulation

| Compound | Receptor Target | Mechanism of Action | Brain Region | Observed Effect | Source |

| This compound | CB2 Receptor | Inverse Agonism | Medial Entorhinal Cortex | Increased GABAergic transmission | explorationpub.comexplorationpub.comresearchgate.netnih.gov |

Advanced Research Methodologies and Analytical Approaches for Jte 907 Studies

In Vitro Cellular Assays

Cannabinoid Receptor Binding Assays utilizing Radioligands

Radioligand binding assays have been fundamental in determining the affinity and selectivity of JTE 907 for cannabinoid receptors. These assays typically involve the use of cell membranes from cells engineered to express specific cannabinoid receptors, such as Chinese Hamster Ovary (CHO) cells, or from tissues known to endogenously express these receptors, like rat splenocytes.

In these competitive binding studies, a radiolabeled cannabinoid ligand, such as [³H]CP 55,940 or [³H]WIN 55212-2, is incubated with the receptor preparation in the presence of varying concentrations of the unlabeled test compound, this compound. The ability of this compound to displace the radioligand from the receptor is measured, allowing for the determination of its binding affinity (Ki).

Research has demonstrated that this compound binds with high affinity to cannabinoid receptor 2 (CB2). The Ki values for this compound at the CB2 receptor have been reported to be 35.9 nM for human, 1.55 nM for mouse, and 0.38 nM for rat receptors. nih.govnih.gov In contrast, its affinity for the cannabinoid receptor 1 (CB1) is significantly lower, with selectivity ratios for CB2 over CB1 being 66-fold for human, 684-fold for mouse, and 2760-fold for rat receptors. nih.gov This data underscores the high selectivity of this compound for the CB2 receptor.

Table 1: Binding Affinity (Ki) of this compound for Cannabinoid Receptor 2 (CB2)

| Species | Ki (nM) |

|---|---|

| Human | 35.9 |

| Mouse | 1.55 |

| Rat | 0.38 |

Functional Assays for G-protein Coupled Receptor Signaling Pathways

Functional assays are crucial for determining the efficacy of a ligand at a G-protein coupled receptor (GPCR), such as the cannabinoid receptors. These assays measure the downstream signaling events that occur upon ligand binding.

cAMP Accumulation: The CB2 receptor is a Gi/o-coupled receptor, and its activation typically leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular levels of cyclic adenosine (B11128) monophosphate (cAMP). Interestingly, studies have shown that this compound acts as an inverse agonist at the CB2 receptor. In CHO cells expressing human and mouse CB2 receptors, this compound produced a concentration-dependent increase in forskolin-stimulated cAMP production. nih.govnih.gov This is in contrast to CB2 receptor agonists, which inhibit forskolin-stimulated cAMP accumulation. nih.gov However, in isolated human and mouse islets, this compound did not significantly alter cAMP levels, suggesting its actions in this tissue may not be mediated through the canonical CB2 receptor signaling pathway. unav.eduuclouvain.be

IP1 Generation: To investigate coupling to Gq-protein signaling pathways, inositol (B14025) monophosphate (IP1) generation assays are employed. In studies using isolated human and mouse islets, this compound was found to significantly elevate IP1 levels. unav.eduuclouvain.be This suggests that in this specific cellular context, this compound may act as an agonist at a Gq-coupled receptor. uclouvain.be

Intracellular [Ca2+]i Quantification: Activation of Gq-coupled receptors can lead to an increase in intracellular calcium concentration ([Ca2+]i). Using Fura-2 single-cell microfluorometry, researchers have observed that this compound induces elevations in intracellular calcium in islet cells from both wild-type and GPR55 knockout mice. unav.eduuclouvain.be This finding further supports the involvement of a Gq-coupled signaling pathway independent of GPR55 in mediating the effects of this compound in pancreatic islets. unav.eduuclouvain.be

Table 2: Functional Effects of this compound on GPCR Signaling Pathways

| Assay | Cellular System | Effect of this compound |

|---|---|---|

| cAMP Accumulation | CHO cells (human/mouse CB2) | Increase (Inverse Agonist) |

| cAMP Accumulation | Isolated human/mouse islets | No significant change |

| IP1 Generation | Isolated human/mouse islets | Increase |

| Intracellular [Ca2+]i | Isolated mouse islet cells | Increase |

Primary Cell Culture Models for Immune Cell Differentiation Studies

Primary cell culture models provide a more physiologically relevant system to study the effects of compounds on specific cell types. To investigate the immunomodulatory properties of this compound, researchers have utilized in vitro systems of T helper (Th) lineage-specific differentiation of naïve CD4+ T lymphocytes isolated from mouse spleens. nih.gov

In these studies, naïve CD4+ T cells are cultured under conditions that promote their differentiation into various Th subtypes. The addition of this compound to these cultures was found to induce the differentiation of Th0 cells into a regulatory T cell (Treg) phenotype. nih.gov This was characterized by the increased expression of key Treg markers such as FoxP3, as well as the cytokines TGF-β and IL-10. nih.gov These findings highlight the potential of this compound to modulate immune responses by influencing T cell differentiation. nih.gov

Isolated Islet Perifusion Systems for Dynamic Insulin (B600854) Secretion Assessment

Isolated islet perifusion systems are a powerful tool for studying the dynamics of hormone secretion from pancreatic islets in real-time. This technique allows for the continuous flow of media over the islets and the collection of fractions for hormone analysis, providing a detailed temporal profile of secretion.

Studies utilizing this system have demonstrated that this compound stimulates insulin secretion from isolated human and mouse islets. unav.eduuclouvain.be This stimulatory effect was observed in a GPR55-independent manner, as it was maintained in islets from GPR55 knockout mice. unav.eduuclouvain.be The dynamic nature of the perifusion system allows for the detailed characterization of the insulinotropic effects of this compound, revealing its direct action on pancreatic islets. unav.edu

Gene Expression Profiling and Protein Secretion Analysis in Adipocyte Models

To understand the impact of this compound on adipocyte function, researchers have employed gene expression profiling and protein secretion analysis in human adipocyte models. Differentiated human preadipocytes are exposed to this compound, and subsequent changes in gene expression are measured using techniques like reverse transcription-polymerase chain reaction (RT-PCR) and real-time PCR.

One study found that treatment of human adipocytes with 10 μM this compound for 20 hours led to a significant upregulation of several inflammatory and angiogenic markers. unav.edu Specifically, there were notable increases in the mRNA levels of interleukin-6 (IL-6), monocyte chemoattractant protein-1 (MCP-1), interleukin-1β (IL-1β), vascular endothelial growth factor (VEGF), and angiopoietin-like 4 (ANGPTL4). unav.edu In contrast, the expression of tumor necrosis factor-alpha (TNFα) was not significantly affected. unav.edu These findings suggest that this compound can modulate the expression of key genes involved in inflammation and angiogenesis in human adipocytes.

Table 3: Effect of this compound (10 μM) on Gene Expression in Human Adipocytes

| Gene | Fold Change in mRNA Level |

|---|---|

| IL-6 | 41-fold increase |

| MCP-1 | 7-fold increase |

| IL-1β | 6-fold increase |

| VEGF | 6-fold increase |

| ANGPTL4 | 3-fold increase |

| TNFα | No significant change |

In Vivo Preclinical Models

In vivo preclinical models are essential for evaluating the physiological and therapeutic effects of a compound in a whole-organism context. This compound has been investigated in several animal models to assess its anti-inflammatory and immunomodulatory properties.

One notable example is the use of a mouse model of inflammatory bowel disease (IBD), specifically dinitrobenzene sulfonic acid (DNBS)-induced colitis. In this model, oral administration of this compound was shown to ameliorate the severity of colitis. nih.gov Treatment with this compound led to a reduction in body weight loss, a decrease in the disease score, and the prevention of NF-κB activation. nih.gov Furthermore, this compound treatment increased the number of CD4+CD25+FoxP3+ regulatory T cells in the lamina propria of the colon, consistent with its in vitro effects on T cell differentiation. nih.gov

Another in vivo model used to demonstrate the anti-inflammatory effects of this compound is the carrageenan-induced mouse paw edema model. Oral administration of this compound was found to dose-dependently inhibit the swelling associated with inflammation in this model. nih.gov These preclinical studies provide crucial evidence for the potential therapeutic applications of this compound in inflammatory conditions.

Diverse Murine Models of Inflammation and Dermatological Conditions

Murine models have been instrumental in characterizing the anti-inflammatory profile of this compound across various pathological contexts, from systemic inflammatory conditions to localized skin disorders.

In the field of gastroenterology, this compound has been evaluated in a chemically induced model of inflammatory bowel disease (IBD). Specifically, studies have used dinitrobenzene sulfonic acid (DNBS)-induced colitis in mice, a well-established model that mimics aspects of Crohn's disease. nih.govmdpi.com In this model, treatment with this compound was found to ameliorate the severity of colitis. nih.gov This was evidenced by a reduction in body weight loss and a lower disease score. nih.gov Mechanistically, this compound was shown to prevent the activation of NF-κB and decrease the expression of adhesion molecules. nih.gov A key finding from this research was the compound's ability to drive the differentiation of T cells towards a regulatory T cell (Treg) phenotype, characterized by the expression of FoxP3, TGF-β, and IL-10, which plays a crucial role in immune suppression and inflammation resolution. nih.gov

In the context of dermatological conditions, this compound has been investigated using models of allergic contact dermatitis (ACD) and atopic dermatitis. rndsystems.com The ACD model can be induced by topical application of haptens like 2,4-dinitrofluorobenzene (DNFB) or oxazolone, which provoke a localized inflammatory response, typically measured by ear swelling. nih.govcriver.com Oral administration of this compound significantly inhibited dinitrofluorobenzene-induced ear swelling, an effect also observed with the CB2 receptor antagonist/inverse agonist SR 144528. For atopic dermatitis, the NC mouse strain, which spontaneously develops dermatitis-like skin lesions, serves as a relevant model. In these mice, this compound was effective in suppressing spontaneous itch-associated scratching behaviors, a primary symptom of the human condition.

The table below summarizes the key findings from studies using this compound in these murine models.

Rodent Behavioral Models for Neuropsychiatric Research

The application of this compound in rodent behavioral models for neuropsychiatric research is not extensively documented in the available scientific literature. Research has primarily focused on behavioral responses directly linked to the compound's anti-inflammatory and anti-pruritic effects in dermatological models rather than on primary neuropsychiatric conditions like anxiety or depression.

The most relevant behavioral assessment comes from studies using the NC mouse model of atopic dermatitis. In this context, the key behavioral endpoint measured was the spontaneous scratching response, a quantifiable behavior analogous to itching in humans. The studies demonstrated that this compound significantly suppresses these spontaneous, itch-associated responses. While this is a behavioral outcome, it is interpreted as a measure of the compound's peripheral effect on pruritus rather than a direct modulation of neuropsychiatric states.

Classic behavioral paradigms used to screen for anxiolytic or antidepressant activity, such as the elevated plus-maze, forced swim test, or open field test, have not been reported in studies involving this compound. Therefore, the compound's profile in models specifically designed to assess neuropsychiatric states remains uncharacterized.

Electrophysiological Recordings in Tissue Slices to Assess Neuronal Activity

There is a notable absence of studies in the scientific literature that have utilized electrophysiological recording techniques, such as whole-cell patch-clamp in brain slices, to investigate the direct effects of this compound on neuronal activity. providence.orgre-place.be This methodology is a cornerstone of neuroscience research for assessing how compounds modulate neuronal properties like membrane potential, action potential firing, and synaptic transmission. re-place.be

While direct investigation of this compound on central nervous system neurons using electrophysiology is lacking, research has been conducted at a cellular level in non-neuronal tissues. Studies on isolated human and mouse pancreatic islets have used Fura-2 single-cell microfluorometry, a fluorescence imaging technique, to monitor intracellular calcium concentrations ([Ca2+]i). nih.govnih.gov These studies reported that this compound could induce significant elevations in [Ca2+]i in islet cells. nih.govnih.gov However, these findings pertain to metabolic regulation in peripheral tissues and employ different analytical methods than those used to assess neuronal electrical activity in brain slices. The absence of electrophysiological data means that the direct influence of this compound on synaptic function and neuronal excitability in the brain remains an open area for future investigation.

Comparative Pharmacology and Ligand Interactions of Jte 907

Comparison with Other Selective CB2 Receptor Modulators (e.g., SR144528, AM630)

JTE 907 exhibits high affinity for CB2 receptors across various species, with reported Ki values of 0.38 nM for rat CB2, 1.55 nM for mouse CB2, and 35.9 nM for human CB2 tocris.combio-techne.comresearchgate.netnih.gov. Its selectivity for CB2 over the central cannabinoid receptor 1 (CB1) is notable, with selectivity ratios of 66 for human CB1, 684 for mouse CB1, and 2760 for rat CB1 researchgate.netnih.gov. This high selectivity positions this compound as a valuable tool for investigating CB2-mediated processes without significant confounding effects from CB1 receptor activation.

Other selective CB2 receptor modulators, such as SR144528 and AM630, also demonstrate distinct pharmacological properties. SR144528 is characterized as a potent and highly selective CB2 receptor inverse agonist, with a Ki of 0.6 nM at CB2 and 400 nM at CB1, indicating strong CB2 selectivity wikipedia.org. AM630 is another potent and selective inverse agonist for the CB2 receptor, showing a Ki of 32.1 nM at CB2 and approximately 165-fold selectivity over CB1, where it acts as a weak partial agonist wikipedia.org.

All three compounds—this compound, SR144528, and AM630—have been shown to behave as CB2 receptor inverse agonists in various tissues, including human, rat, and mouse spleen, as well as in hCB2-transfected CHO cells researchgate.net. Inverse agonism implies that these compounds not only block the effects of agonists but also inhibit the constitutive activity of the CB2 receptor psu.edumdpi.com. This compound's inverse agonist action is associated with an enhanced forskolin-stimulated cAMP generation, which is in contrast to agonists like Win55212-2 that reduce cAMP researchgate.net.

The comparative binding affinities and selectivity of these CB2 modulators are summarized in the table below:

| Compound | CB2 Ki (nM) (Species) | CB1 Ki (nM) (Species) | CB2/CB1 Selectivity Ratio | Receptor Activity |

| This compound | 0.38 (Rat), 1.55 (Mouse), 35.9 (Human) tocris.combio-techne.comresearchgate.netnih.gov | 2760 (Rat), 684 (Mouse), 66 (Human) researchgate.netnih.gov | 66-2760 (CB2 selective) researchgate.netnih.gov | Inverse Agonist tocris.combio-techne.comresearchgate.netnih.gov |

| SR144528 | 0.6 (CB2) wikipedia.org | 400 (CB1) wikipedia.org | ~666 (CB2 selective) wikipedia.org | Inverse Agonist wikipedia.orgresearchgate.net |

| AM630 | 32.1 (CB2) wikipedia.org | 165x selectivity over CB1 wikipedia.org | ~165 (CB2 selective) wikipedia.org | Inverse Agonist (CB2), Weak Partial Agonist (CB1) wikipedia.orgresearchgate.net |

Differentiation from Non-Selective Endocannabinoids and Phytocannabinoids (e.g., Delta9-THC, Anandamide)

This compound's highly selective inverse agonism at the CB2 receptor sharply differentiates it from non-selective endocannabinoids and phytocannabinoids that typically interact with both CB1 and CB2 receptors, often as agonists or partial agonists.

Delta9-tetrahydrocannabinol (Delta9-THC), the primary psychoactive component of Cannabis, acts as an agonist at both CB1 and CB2 receptors wikipedia.orgnih.gov. It is characterized as a partial agonist of CB2 researchgate.net. In contrast to this compound's inverse agonism, Delta9-THC reduces cAMP as an agonist researchgate.net.

Anandamide (B1667382) (AEA), a prominent endogenous cannabinoid, engages with the endocannabinoid system by binding to both CB1 and CB2 receptors wikipedia.orgwikidoc.org. While it primarily mediates effects through CB1 receptors in the central nervous system, it also interacts with CB2 receptors in the periphery, particularly in the immune system wikipedia.org. Anandamide has been found to be a weak partial agonist toward the CB2 receptor nih.gov.

The fundamental difference lies in this compound's high selectivity for CB2 and its inverse agonistic activity, meaning it reduces the constitutive activity of the receptor, whereas compounds like Delta9-THC and anandamide typically activate or partially activate cannabinoid receptors researchgate.netmdpi.comnih.gov.

Investigation of Interactions with Other Non-Cannabinoid Receptor Systems (e.g., GPR55, TRPV1, CB1)

While this compound is primarily known for its selective interaction with the CB2 receptor, research has explored its potential interactions with other non-cannabinoid receptor systems.

CB1 Receptor: As highlighted in Section 6.1, this compound exhibits high selectivity for CB2 over CB1, with selectivity ratios ranging from 66 to 2760 depending on the species researchgate.netnih.gov. This substantial difference in affinity ensures that this compound's effects are predominantly mediated through the CB2 receptor.

GPR55: Studies investigating this compound's effects on insulin (B600854) secretion in human and mouse islets have indicated that its actions are independent of GPR55 researchgate.netnih.gov. This compound did not act as a GPR55 agonist in this context, and its protective effects against cytokine-induced apoptosis in mouse islets were also GPR55-independent nih.gov. This suggests that this compound does not significantly interact with GPR55 in these specific cellular environments.

TRPV1: The endogenous cannabinoid anandamide is known to activate transient receptor potential vanilloid type 1 (TRPV1) receptors, which are involved in pain signaling psu.eduwikidoc.orgmdpi.commdpi.com. While this compound has been mentioned in a context relating to CB1 and TRPV1 receptors in human adipocytes, direct evidence detailing this compound's specific interaction or activity at TRPV1 is limited in the provided search results thieme-connect.com. Phytocannabinoids, including Delta9-THC, also interact with TRP channels mdpi.com.

Synergistic or Antagonistic Effects of this compound in Combination with Other Pharmacological Agents in Research Settings

This compound has been investigated for its effects in combination with or in comparison to other pharmacological agents, particularly in the context of inflammatory responses.

In vivo studies have shown that this compound, when administered orally, dose-dependently inhibited carrageenin-induced mouse paw edema researchgate.netnih.gov. Notably, similar anti-inflammatory effects were observed with other cannabinoid receptor ligands, including the CB2 inverse agonist SR144528, the non-selective partial agonist Delta9-THC, and the agonist Win55212-2 researchgate.netnih.gov. This suggests that despite their differing receptor profiles (inverse agonist vs. agonist), these compounds can elicit similar anti-inflammatory outcomes in certain models researchgate.netmdpi.com. The anti-inflammatory effect of this compound may be attributed to an increase in cAMP levels through its inverse agonism at the CB2 receptor expressed on inflammatory cells researchgate.net.

Furthermore, this compound and SR144528 have been shown to prevent allergic dermatitis induced by dinitrofluorobenzene (DNFB) in mice, indicating a role for CB2 receptors in local inflammatory responses mdpi.com. In a mouse model of irritable bowel disease (IBD), this compound also demonstrated an anti-inflammatory effect mdpi.com.

In the context of pancreatic islet function, this compound displayed unexpected stimulatory effects on insulin release and did not inhibit insulin secretion induced by the CB2 agonist JWH 015 in human islets nih.gov. This suggests a complex interaction or an independent mechanism of action in this specific cellular environment, rather than a direct antagonistic effect on agonist-induced insulin secretion nih.gov. Additionally, this compound was found to protect human and mouse islets from cytokine-induced apoptosis and promote human β-cell proliferation, effects that were independent of GPR55 nih.gov.

The proapoptotic effect of Delta9-THC has been reported to be mediated via CB1 and CB2 receptors, and this compound, as a selective CB2 inverse ligand agonist, was mentioned in this context realmofcaring.org. However, the precise nature of this compound's synergistic or antagonistic role in modulating THC's proapoptotic effects requires further detailed investigation.

Future Directions and Unresolved Research Questions Regarding Jte 907

Elucidation of Novel or Unidentified Receptor Targets Mediating Gq Coupling in Specific Tissues

One significant area of unresolved research pertains to the unexpected Gq coupling mediated by JTE 907 in specific tissues, particularly pancreatic islets. Studies have revealed that this compound directly stimulates insulin (B600854) secretion and contributes to the preservation of β-cell mass in both human and mouse islets. nih.govresearchgate.nettargetmol.cn Importantly, these insulinotropic effects appear to be independent of its primary target, the CB2 receptor, and also independent of GPR55 signaling, another Gq-coupled receptor implicated in cannabinoid actions. nih.govresearchgate.net

While this compound has been shown to increase inositol (B14025) monophosphate (IP1) levels and intracellular calcium ([Ca2+]i) elevations in islet cells, indicative of Gq coupling, the specific G protein-coupled receptor (GPCR) responsible for these actions remains unidentified. nih.govresearchgate.net Although GPR18 and GPR92 are known Gq-coupled receptors that can be activated by some cannabinoids, GPR18 is not expressed in human islets, ruling it out as a mediator of this compound's effects in this tissue. nih.gov Furthermore, this compound does not appear to engage Gs or Gi signaling pathways in islets, further narrowing the scope of potential receptor candidates. nih.gov Future research is crucial to pinpoint the precise GPCR(s) mediating this compound's Gq coupling in islets and potentially other tissues, which could unlock novel therapeutic insights beyond its established CB2 inverse agonism.

Investigation of this compound's Long-Term Cellular and Systemic Effects in Diverse Preclinical Models

While this compound has demonstrated acute anti-inflammatory effects in various preclinical models, including carrageenan-induced paw edema and dinitrofluorobenzene (DNFB)-induced allergic dermatitis, a comprehensive understanding of its long-term cellular and systemic effects is still developing. tocris.combio-techne.comrndsystems.comnih.govresearchgate.netwikipedia.orgmdpi.commdpi.comnih.gov For instance, chronic oral administration of this compound for 20 days suppressed spontaneous itch-associated responses in NC mice, a model of atopic dermatitis, without observed adverse effects such as weight loss. nih.gov In a mouse model of inflammatory bowel disease (IBD), this compound treatment reduced disease severity and influenced T-cell differentiation, promoting the development of suppressor-induced regulatory T (Treg) cells. mdpi.comresearchgate.net

Exploration of Novel Therapeutic Avenues Based on this compound's Distinct Mechanism of Action

This compound's distinct mechanism as a selective CB2 receptor inverse agonist, leading to increased cAMP levels, presents opportunities for exploring novel therapeutic avenues beyond its well-documented anti-inflammatory properties. nih.govvulcanchem.comresearchgate.net

Key Therapeutic Avenues for Exploration:

Metabolic Disorders: The unexpected insulinotropic effects and its ability to preserve β-cell mass in islets, independent of CB2, suggest a promising role in diabetes models, particularly for β-cell preservation strategies. vulcanchem.comnih.govresearchgate.nettargetmol.cn

Neuropsychiatric Disorders: this compound has been shown to increase GABAergic transmission in the medial entorhinal cortex, indicating a potential therapeutic application in neuropsychiatric conditions characterized by GABAergic dysfunction. explorationpub.commdpi.comexplorationpub.comexplorationpub.com

Autoimmune and Inflammatory Conditions: Its capacity to drive T cell differentiation towards a Treg cell phenotype offers a novel approach for treating inflammatory and autoimmune disorders by modulating immune responses. mdpi.comresearchgate.net

Neuroprotection: this compound has demonstrated neuroprotective properties in models of mitochondrial toxicity, suggesting a broader role in neurological conditions where mitochondrial dysfunction is a contributing factor. researchgate.net

While this compound has progressed to Phase II clinical trials for various pain disorders, its potential in neurodegenerative or neuroinflammatory disorders in humans remains largely unexplored. mdpi.com Further research into these distinct mechanisms and their therapeutic implications could broaden the clinical utility of this compound.

Development of Advanced Analogues of this compound for Refined Receptor Specificity or Enhanced Research Efficacy

The development of advanced analogues of this compound represents a critical future direction to refine its pharmacological profile and enhance its utility as a research tool or potential therapeutic agent. This compound's chemical structure features a quinoline (B57606) core substituted with methoxy, pentyloxy, and benzodioxolymethyl groups. vulcanchem.com

Areas for Analogue Development:

Optimized Solubility and Affinity: Structural modifications, such as alterations to the pentyloxy chain, could improve its aqueous solubility or modulate its affinity for both its primary CB2 target and any unidentified off-targets. vulcanchem.com

Enhanced Receptor Specificity: While highly selective for CB2, further refinement could lead to analogues with even greater selectivity, minimizing potential off-target effects and providing cleaner pharmacological tools. Structure-Activity Relationship (SAR) studies on 2-oxoquinoline derivatives, the structural class of this compound, have already contributed to understanding CB2 receptor inverse agonism and can guide future design. wikipedia.orgprobes-drugs.org

Tailored Functional Selectivity: Investigating analogues that exhibit biased agonism or inverse agonism at CB2 or other identified targets could lead to compounds that selectively activate or inhibit specific downstream signaling pathways, offering more precise therapeutic interventions.

Improved Pharmacokinetic Properties: Developing analogues with enhanced oral bioavailability, reduced metabolism, or improved tissue distribution could optimize their efficacy in vivo and facilitate future clinical translation.

The ongoing effort to develop novel, therapeutically useful synthetic cannabinoids with refined pharmacological mechanisms underscores the importance of this area of research. researchgate.netmdpi.comnottingham.ac.uk

Application of Systems Biology Approaches to Map Comprehensive Signaling Networks Influenced by this compound in Complex Biological Systems

Given the diverse and sometimes unexpected effects of this compound, a systems biology approach is essential to comprehensively map the intricate signaling networks it influences within complex biological systems. This compound's impact extends beyond simple CB2 inverse agonism, affecting inflammatory processes, insulin secretion, and GABAergic neurotransmission. vulcanchem.comnih.govresearchgate.nettargetmol.cnmdpi.commdpi.comnih.govresearchgate.netexplorationpub.commdpi.comexplorationpub.comexplorationpub.comresearchgate.net

Benefits of Systems Biology Approaches:

Unveiling Pleiotropic Effects: Systems biology can help unravel the full spectrum of this compound's pleiotropic effects, identifying both intended and unintended consequences across different cellular and physiological contexts.

Mapping Signaling Crosstalk: This approach can elucidate the crosstalk between various signaling pathways, such as the interplay between CB2-mediated cAMP modulation, Gq-coupled signaling (e.g., via MAPK pathways like p38 MAPK and calcium signaling), and other cellular cascades. nih.govvulcanchem.comresearchgate.netnih.govresearchgate.netmdpi.comresearchgate.netuni-regensburg.de

Identifying Biomarkers: By analyzing large-scale omics data (genomics, proteomics, metabolomics) from this compound-treated biological systems, researchers can identify novel biomarkers of response or toxicity, facilitating personalized medicine approaches.

Predicting Drug Interactions: A systems-level understanding can help predict potential drug-drug interactions or identify synergistic effects when this compound is used in combination with other therapeutic agents.

Understanding Disease Pathogenesis: By mapping the complex networks influenced by this compound, researchers can gain deeper insights into the underlying pathogenesis of diseases where the compound shows therapeutic promise, potentially identifying new targets or therapeutic strategies.

This holistic approach is crucial for moving beyond a reductionist understanding of this compound's actions and for fully realizing its potential in complex physiological and pathological states.

Data Tables

Table 1: this compound Binding Affinity (Ki) to CB2 Receptors Across Species

| Species | Ki (nM) | Reference |

| Rat | 0.38 | tocris.combio-techne.comrndsystems.comnih.govwindows.net |

| Mouse | 1.55 | tocris.combio-techne.comrndsystems.comnih.govwindows.net |

| Human | 35.9 | tocris.combio-techne.comrndsystems.comnih.govwindows.net |

Q & A

Basic: What are the primary cellular effects of JTE 907 in pancreatic islets?

This compound, a selective CB2 receptor antagonist, increases apoptosis in human and mouse islets, particularly under inflammatory conditions. In studies, 10 μM this compound elevated apoptosis activity (measured via luminescence units/islet) by ~2-fold in isolated islets, with further amplification in the presence of cytokines like IL-1β and IFN-γ . Methodologically, apoptosis quantification requires standardized luminescence assays with error bars representing biological replicates (e.g., 3–5 independent experiments) and statistical validation (e.g., ANOVA with p < 0.05) to account for variability .

Advanced: How can researchers control confounding variables when studying this compound’s effects on insulin secretion?

Confounding variables include cross-reactivity with other cannabinoid receptors (e.g., CB1 or GPR55) and donor-specific heterogeneity in human islet studies. To mitigate this: